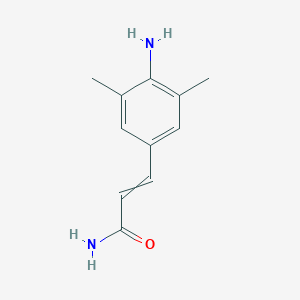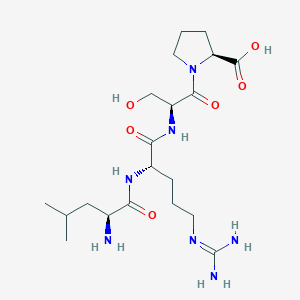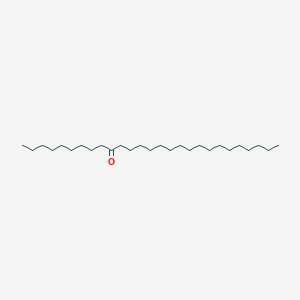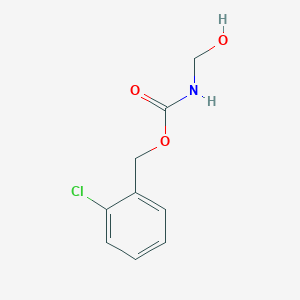
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the benzodiazepine ring. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity. The process may also involve purification steps like recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzodiazepines with different functional groups.
科学的研究の応用
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other molecular targets, contributing to its pharmacological profile .
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 7,8-Dichloro-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine
Uniqueness
2,4-Diethyl-2,7,8-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific ethyl and methyl substitutions, which may influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can result in different binding affinities and selectivity towards various receptors, making it a compound of interest for further research and development .
特性
CAS番号 |
434339-61-4 |
|---|---|
分子式 |
C16H24N2 |
分子量 |
244.37 g/mol |
IUPAC名 |
2,4-diethyl-2,7,8-trimethyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C16H24N2/c1-6-13-10-16(5,7-2)18-15-9-12(4)11(3)8-14(15)17-13/h8-9,18H,6-7,10H2,1-5H3 |
InChIキー |
ZVOMNVZBJDJHBF-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=C(C(=C2)C)C)NC(C1)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)



![Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate](/img/structure/B14241103.png)
![Ethyl 4-chloro-7-formyl-5-methylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B14241110.png)




![N'-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14241135.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)

